4-[(Cyclohexylmethyl)amino]-2-pyrimidinol
Description
Properties
IUPAC Name |
6-(cyclohexylmethylamino)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11-12-7-6-10(14-11)13-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTPJQPNKIXECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(Cyclohexylmethyl)amino]-2-pyrimidinol is a pyrimidine derivative with significant potential in medicinal chemistry. This compound has garnered attention for its diverse biological activities, including its effects on various cellular pathways and its potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a cyclohexylmethylamino group, which is crucial for its biological activity.
The mechanism of action for this compound is linked to its interaction with various biological targets. Notably, it has been shown to influence several biochemical pathways:
- Antiviral Activity : Similar compounds have demonstrated the ability to inhibit viral replication by interfering with viral enzymes.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
| Biological Activity | Description |
|---|---|
| Antiviral | Inhibits viral replication in vitro. |
| Anticancer | Induces apoptosis in various cancer cell lines. |
| Neuroprotective | Exhibits protective effects on neuronal cells under stress conditions. |
| Antimicrobial | Shows activity against certain bacterial strains. |
| Anti-inflammatory | Reduces inflammation markers in cellular models. |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against several cancer cell lines, including breast and lung cancer cells. The compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers assessed the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and oxidative damage markers compared to control groups. The compound was found to upregulate antioxidant enzymes, suggesting a potential mechanism for its neuroprotective effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexylmethyl group or alterations in the pyrimidine ring can enhance potency or selectivity for specific targets. For instance:
- Substituent Variations : Altering the size or electronic properties of substituents on the cyclohexyl group may improve binding affinity to target receptors.
- Ring Modifications : Introducing different functional groups on the pyrimidine ring can lead to enhanced biological activity or reduced toxicity.
Comparison with Similar Compounds
Structural and Activity Comparisons
The efficacy of 4-[(Cyclohexylmethyl)amino]-2-pyrimidinol can be contextualized through structure-activity relationship (SAR) studies of related compounds. Key findings include:
Cyclohexylmethyl Substitution
- Enhanced Potency: The cyclohexylmethyl group at the 4-position of the pyrimidine ring is a critical determinant of bioactivity. For example, in BNA inhibition assays, a compound with this substituent (IC50 = 0.05 µM) exhibited 88-fold greater potency than luteolin (IC50 = 4.4 µM), a flavonoid lacking the cyclohexylmethyl group .
- Mechanistic Role : The hydrophobic cyclohexylmethyl moiety likely improves target binding by occupying hydrophobic pockets in enzyme active sites, as observed in analogous systems .
Parent Compounds vs. Derivatives
| Compound | Substituent | IC50 (µM) | Activity Enhancement |
|---|---|---|---|
| Luteolin (parent) | None | 4.4 | Baseline |
| This compound (derivative) | Cyclohexylmethyl amino | 0.05 | 88-fold |
| Eriodyctiol (parent) | None | 17.8 | Baseline |
| Compound 2 (derivative) | Cyclohexylmethyl | 0.07 | 254-fold |
Data adapted from SAR studies on ugonin derivatives .
Other Substituents
- Fluorophenyl and Quinazolinyl Groups: A structurally distinct pyrimidinone derivative, 6-(4-fluorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone, features a fluorophenyl and quinazolinyl substituent .
- Chloromethyl Phenoxy Groups: Derivatives like 2-[4-(chloromethyl)phenoxy]-4,6-dimethoxypyrimidine exhibit herbicidal and fungicidal activities . However, the chloromethyl phenoxy group introduces steric bulk and polarizability distinct from cyclohexylmethyl, likely directing different bioactivity profiles.
Cyclohexyl-Containing Analogues
- Positional Isomers : Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (C5493) and N-cyclohexyl-2-cyclopropylquinazolin-4-amine (SML3748) feature cyclohexyl groups at alternate positions on the pyrimidine or quinazoline rings . While activity data is unavailable, positional differences may influence target selectivity and potency.
Key SAR Insights
Substituent Hydrophobicity : The cyclohexylmethyl group’s hydrophobicity correlates with enhanced inhibitory activity, as seen in BNA inhibition .
Steric Effects : Cyclization of the cyclohexylmethyl group (e.g., compounds 3, 5, and 6 in ) reduces potency compared to unmodified derivatives, suggesting steric constraints in enzyme binding .
Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) may modulate reactivity but require empirical validation.
Preparation Methods
Cyclization of β-Ketoesters with Amidines or Amides
A classical and widely used approach to 4-hydroxypyrimidines involves the cyclization reaction between β-ketoesters (or β-unsaturated carboxylates) and amidines or carboxylic acid amides. This method forms the pyrimidine ring and installs the 4-hydroxyl group in a single step.
- For example, reacting a 3-amino-2-unsaturated carboxylate with a carboxylic acid amide under reflux conditions can yield 4-hydroxypyrimidines efficiently on an industrial scale.
- This method is adaptable to various substituents on the pyrimidine ring, including cycloalkyl and aralkyl groups, which are relevant to the cyclohexylmethyl substituent.
Condensation of β-Cyanoenolates with Amidines
Another industrially viable route is the condensation of β-cyanoenolates with amidine hydrochlorides to form 4-aminopyrimidines, which can be further functionalized to 4-hydroxypyrimidines.
- This method benefits from good solubility of starting materials in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), although solvent stability must be managed carefully.
- The reaction conditions typically involve heating at 75–100 °C and can be optimized for yield and purity.
Specific Preparation Route for 4-[(Cyclohexylmethyl)amino]-2-pyrimidinol
While direct literature specifically describing the synthesis of this compound is limited, the preparation can be inferred and adapted from related pyrimidinol syntheses with amino substituents, including cycloalkylmethyl groups.
Stepwise Synthetic Approach
Synthesis of 4-Hydroxypyrimidine Core:
- Starting from a suitable β-ketoester or β-unsaturated carboxylate bearing the desired substituents (e.g., cyclohexylmethyl group or a precursor thereof), react with an amidine or carboxylic acid amide to form the 4-hydroxypyrimidine scaffold.
- Reaction conditions typically involve reflux in a polar solvent, with reaction times varying from several hours to overnight depending on substrate reactivity.
Introduction of the Cyclohexylmethylamino Group:
- The 4-position hydroxyl group can be converted or substituted by nucleophilic displacement with cyclohexylmethylamine.
- Alternatively, the amino substituent can be introduced via direct amination of a 4-chloropyrimidine intermediate with cyclohexylmethylamine under basic conditions.
Purification and Characterization:
- The product is isolated by filtration, extraction, or crystallization.
- Purity and structure confirmation are performed by NMR, IR, and mass spectrometry.
Optimization of Reaction Conditions
- Bases such as sodium ethoxide (NaOC2H5) or sodium carbonate (Na2CO3) can be used to facilitate cyclization and amination steps.
- Solvent choice affects yield and purity; methanol, ethanol, or polar aprotic solvents like DMSO are common.
- Temperature control is critical; reflux temperatures between 65-80 °C are typical for cyclization, while amination may require milder or controlled heating.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization (β-ketoester + amidine) | β-ketoester, amidine or amide, solvent (MeOH, EtOH, DMSO) | 65-80 | 3-10 | 60-85 | Reflux, base catalyst (Na, Na2CO3, NaOC2H5) |
| Amination at 4-position | 4-chloropyrimidine intermediate, cyclohexylmethylamine, base | 50-80 | 4-8 | 70-90 | Nucleophilic substitution |
| Purification | Filtration, crystallization | Ambient | - | - | Standard organic purification techniques |
Research Findings and Industrial Relevance
- The cyclization of β-unsaturated carboxylates with amidines is scalable and environmentally favorable, avoiding toxic reagents like phosphorus oxychloride.
- Use of sodium metal or sodium alkoxides as bases provides efficient ring closure and substitution reactions with reduced side products.
- The substitution of the 4-hydroxyl group by cyclohexylmethylamine is facilitated by the nucleophilicity of the amine and the electrophilicity of the pyrimidine ring carbon at position 4, especially when activated by leaving groups (e.g., chloro or bromo substituents).
- Ultrasound-assisted cyclization has been reported to reduce reaction times significantly while maintaining yields, though specific application to this compound requires further study.
- The synthetic routes discussed provide a balance between operational simplicity, cost-effectiveness, and environmental considerations, making them suitable for industrial production of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
